molecular formula C17H13BrClNO3 B3505681 2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B3505681
M. Wt: 394.6 g/mol
InChI Key: VOZJEEJWZRMPES-UHFFFAOYSA-N
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Description

The compound “2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule with several functional groups. It contains a bromine atom, a chlorine atom, a methyl group, and an isoindole dione group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the isoindole dione group and the bromo-chloro-methylphenoxyethyl group. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoindole dione group suggests a cyclic structure, while the bromo-chloro-methylphenoxyethyl group would likely be a linear chain attached to the cyclic core .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The bromine and chlorine atoms are likely sites of reactivity, as they can participate in various substitution reactions. The isoindole dione group could also be involved in reactions, particularly if conditions allow for the opening of the ring structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all play a role in determining properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential interactions with biological systems. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in fields like medicinal chemistry or materials science. Further studies could also aim to optimize its synthesis or to investigate its behavior under different conditions .

properties

IUPAC Name

2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO3/c1-10-8-11(19)9-14(18)15(10)23-7-6-20-16(21)12-4-2-3-5-13(12)17(20)22/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZJEEJWZRMPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN2C(=O)C3=CC=CC=C3C2=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
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2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
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2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
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2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
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2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
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2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

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